molecular formula C8H6Cl2O B1353022 2-(Chloromethyl)benzoyl chloride CAS No. 42908-86-1

2-(Chloromethyl)benzoyl chloride

Cat. No. B1353022
CAS RN: 42908-86-1
M. Wt: 189.04 g/mol
InChI Key: TXZFBHYDQGYOIT-UHFFFAOYSA-N
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Patent
US06734322B1

Procedure details

268 g (2 mol) of phthalide, 9.3 g (0.1 mol) of β-picoline and 3.1 g (0.05 mol) of crystalline boric acid (Riedel de Haen) were initially charged. At 140-150° C., a total of 245 g (2.45 mol) of gaseous phosgene was introduced over a period of 7 h. The mixture was then stirred at 140° C. for another hour. Excess phosgene was stripped using nitrogen, giving a discharge of 380 g having a content of 96 GC area % of o-chloro-ethylbenzoyl chloride and 1.4% of unreacted phthalide. ractional distillation of the crude discharge gave 340 g of o-chloromethylbenzoyl chloride (90% of theory) of a purity of >97%.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
catalyst
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
96
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
o-chloro-ethylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C2C(=CC=CC=2)CO1)=O.[C:11]([Cl:14])(Cl)=[O:12].Cl[C:16]1[C:24](CC)=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([Cl:20])=O>N1C=CC=C(C)C=1.B(O)(O)O>[Cl:20][CH2:18][C:17]1[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=1[C:11]([Cl:14])=[O:12]

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
9.3 g
Type
catalyst
Smiles
N1=CC(=CC=C1)C
Name
Quantity
3.1 g
Type
catalyst
Smiles
B(O)(O)O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
96
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
o-chloro-ethylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 140° C. for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a discharge of 380 g
DISTILLATION
Type
DISTILLATION
Details
ractional distillation of the crude discharge

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 340 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.